2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-

Lipid droplet quantification Meibomian gland biology Bright‑field image analysis

2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]- (CAS 1320-06-5), widely known as Oil Red O (Solvent Red 27, Sudan Red 5B, C.I. 26125), is a synthetic lysochrome diazo dye with the molecular formula C₂₆H₂₄N₄O and a molecular weight of 408.5 g/mol.

Molecular Formula C26H24N4O
Molecular Weight 408.5 g/mol
CAS No. 1320-06-5
Cat. No. B032995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-
CAS1320-06-5
Synonyms1-[[4-[(Dimethylphenyl)azo]dimethylphenyl]azo]-2-naphthalenol;  C.I. Solvent Red 27 (7CI,8CI);  Oil Red O (6CI);  Aizen SOT Red 2;  C.I. 26125;  D and C Red No. 18;  Fat Red 5B;  Fat Red 5B02;  Oil Red 5303;  Oil Red 5B;  Oil Red 6B;  Oil Red OS;  Orient Oil Red
Molecular FormulaC26H24N4O
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N=NC2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C
InChIInChI=1S/C26H24N4O/c1-16-8-7-11-22(17(16)2)27-28-23-13-14-24(19(4)18(23)3)29-30-26-21-10-6-5-9-20(21)12-15-25(26)31/h5-15,31H,1-4H3
InChIKeyHJAYEODIXUYVIC-LTFAAIOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oil Red O (CAS 1320-06-5): A Sudan-Type Diazo Dye for Neutral Lipid Detection in Histology and Electrophoresis


2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]- (CAS 1320-06-5), widely known as Oil Red O (Solvent Red 27, Sudan Red 5B, C.I. 26125), is a synthetic lysochrome diazo dye with the molecular formula C₂₆H₂₄N₄O and a molecular weight of 408.5 g/mol [1]. It is structurally and functionally classified within the Sudan dye family, alongside Sudan III, Sudan IV, and Sudan Black B, all of which are used for lipid visualization in biological specimens [2]. Oil Red O preferentially partitions into neutral triglycerides and cholesteryl esters in frozen tissue sections, producing an intense red-orange coloration without staining biological membranes . Its primary procurement contexts include histological lipid detection in cryosections, clinical lipoprotein electrophoresis on cellulose acetate membranes, and quantitative lipid accumulation assays in adipogenic and metabolic disease research .

Why Oil Red O Cannot Be Substituted with Other Sudan Dyes Without Risking Assay Performance Shifts


Although Oil Red O, Sudan III, Sudan IV, and Sudan Black B are all grouped as Sudan-type lipid stains, their solvatochromic properties, lipid class selectivity, and signal intensities differ substantially. Oil Red O is a diazo dye with a λmax of 518 nm (in chloroform) and preferentially stains neutral triglycerides and cholesteryl esters [1]. Sudan III has a shorter λmax (~507 nm) and produces weaker orange staining that reduces contrast in low-lipid tissues [2]. Sudan IV does not stain discrete lipid droplets, limiting its utility in adipogenesis and steatosis quantification [3]. Sudan Black B stains a broader spectrum of lipids including phospholipids, yielding a dark blue-black signal that is superior for muscle fiber typing but introduces cross-reactivity in neutral lipid–specific assays [4]. Substituting Oil Red O without re-optimizing staining conditions, quantification thresholds, or extraction solvents can lead to systematic underestimation or overestimation of lipid content, inconsistent image analysis output, and failure of established regulatory or diagnostic protocols.

Quantitative Comparative Evidence for Selecting Oil Red O Over Its Closest Analogs


Oil Red O Produces Significantly Larger Lipid Vesicle Cross‑Sectional Area than Sudan III in Human Meibomian Gland Epithelial Cells

In a direct head‑to‑head comparison using immortalized human meibomian gland epithelial cells (IHMGECs) stained with Oil Red O (ORO) and Sudan III (SIII), ORO-stained cells exhibited a significantly greater lipid-containing vesicle area than SIII-stained cells under identical culture and differentiation conditions (p < 0.05) [1]. Neither stain showed a difference in the number of vesicles, indicating that the differentiation was driven by increased vesicle size rather than count.

Lipid droplet quantification Meibomian gland biology Bright‑field image analysis

Oil Red O Detects a 2.8‑Fold Increase in Adipose Lipid Content in Obesity vs. Controls by Digital Image Analysis

In a cross‑sectional study of 50 obese patients (BMI > 30) and 50 normal‑weight controls, Oil Red O staining and digital image analysis revealed a 2.8‑fold higher lipid content in obese adipose tissue (p < 0.001) [1]. For comparison, Sudan Black B, evaluated in the same sample set, showed a 3.2‑fold increase (p < 0.001), while Sudan III and Sudan IV also demonstrated significant but unquantified similar trends. Oil Red O's 2.8‑fold dynamic range provides a robust, quantifiable signal for lipid accumulation studies.

Adipose tissue lipid quantification Obesity research Digital pathology

Oil Red O Extraction is Superior to Sudan Black B for Colorimetric Neutral Lipid Quantification in Yeast

A colorimetric method for rapid neutral lipid quantification in yeast compared Oil Red O and Sudan Black B staining followed by ethanol extraction [1]. Oil Red O showed superior extraction efficiency, yielding more accurate and reproducible colorimetric readings than Sudan Black B. The study concluded that while Sudan Black B is a viable alternative, Oil Red O is the preferred dye for quantitative colorimetric neutral lipid assays in yeast.

Neutral lipid colorimetry Yeast lipid metabolism High‑throughput screening

Certistain® Oil Red O Delivers Certified Absorptivity of 725–910 A 1%/1cm for Standardized Microscopy and GLP Compliance

Merck's Certistain® Oil Red O (C.I. 26125) is manufactured to strict specifications, including a dye content ≥ 80% (spectrophotometrically) and a specific absorptivity of 725–910 A 1%/1cm (λmax; 0.01 g/L in chloroform) . This batch‑to‑batch consistency is critical for laboratories operating under GLP, ISO, or diagnostic accreditation. In contrast, generic Sudan III, Sudan IV, and Sudan Black B products from non‑certified suppliers often lack defined absorptivity specifications, increasing the risk of staining variability.

Quality‑controlled staining Histology standardization IVD‑certified dyes

Optimized Oil Red O Protocol Enables Co‑Detection with Immunofluorescence, Unlocking Multi‑Parametric Lipid‑Protein Studies Not Achievable with Sudan Black B

Koopman et al. (2001) developed an optimized Oil Red O (ORO) staining protocol that minimizes background, prevents dye crystallization, and improves lipid retention in skeletal muscle cryosections, yielding punctate rather than diffuse lipid droplet staining [1]. Critically, this optimized ORO protocol was demonstrated to be fully compatible with subsequent immunofluorescence detection of muscle proteins, allowing dual‑label analysis of lipid droplets and protein localization in the same section. Sudan Black B, while superior for muscle fiber typing, has not been demonstrated in comparable published protocols for combined immunofluorescence co‑staining due to its broad lipid reactivity and spectral properties, making ORO the preferred choice for multi‑parametric lipid‑protein imaging.

Immunofluorescence co‑staining Skeletal muscle lipid droplets Multi‑parametric imaging

Oil Red O Produces Significantly More Intense Red Coloration than Sudan III and Sudan IV, Improving Microscopy Visualization and Image Segmentation

Multiple authoritative sources consistently report that Oil Red O produces a much deeper, more intense red coloration than Sudan III and Sudan IV when staining neutral lipids [1][2]. This differential is attributed to Oil Red O's chemical structure as a xylene-azo-xylene-azo-β-naphthol derivative, which yields stronger chromogenic output. In the supersaturated isopropanol technique, Oil Red O gives deeper orange-red or red fat stains and more stable dilute isopropanol solutions than Sudan IV [3]. The increased intensity directly translates into easier microscopic visualization, improved signal-to-noise in bright-field imaging, and more reliable automated image segmentation for quantitative analysis.

Staining intensity comparison Lipid histochemistry Image analysis segmentation

Recommended Application Scenarios Where Oil Red O's Evidence‑Based Advantages Deliver the Greatest Procurement Value


Obesity and Metabolic Disease Adipose Tissue Lipid Quantification

Oil Red O's demonstrated 2.8‑fold sensitivity in detecting lipid accumulation differences between obese and normal‑weight adipose tissue [1] makes it the preferred choice for cross‑sectional and longitudinal studies of obesity, type 2 diabetes, and metabolic syndrome. The validated digital image analysis workflow provides objective, statistically robust lipid content measurements suitable for clinical research publications and regulatory submissions.

Yeast and Microalgae Neutral Lipid Screening for Biodiesel and Metabolic Engineering

Oil Red O's superior extraction efficiency and more accurate colorimetric results compared to Sudan Black B in yeast lipid quantification [1] recommend it for high‑throughput screening of mutant libraries, fermentation condition optimization, and neutral lipid pathway engineering. The improved accuracy reduces false‑positive and false‑negative rates in strain selection campaigns.

Multi‑Parametric Skeletal Muscle Lipid‑Protein Imaging in Exercise Physiology and Myopathy Research

Koopman et al.'s optimized Oil Red O protocol enabling combined immunofluorescence [1] provides a unique advantage for studies requiring simultaneous visualization of intramyocellular lipid droplets and lipid‑handling proteins (FAT/CD36, perilipins, ATGL, HSL) in the same cryosection. This workflow is unmatched by Sudan Black B, which lacks published IF co‑staining compatibility, making Oil Red O the procurement priority for muscle metabolism laboratories.

Accredited Histopathology and Clinical Diagnostic Lipid Detection under ISO/GLP

Certistain® Oil Red O's batch‑certified dye content ≥80% and specific absorptivity specification of 725–910 A 1%/1cm [1] meet the stringent quality requirements of diagnostic histopathology laboratories. For detection of hepatic steatosis in liver biopsies, atherosclerotic plaque lipid in vascular pathology, and neutral fat in joint pathology specimens, the certified specification ensures inter‑laboratory reproducibility essential for clinical reporting and regulatory audits.

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